molecular formula C20H28N4O B6073541 2-(4-benzyl-1-piperazinyl)-5-butyl-6-methyl-4(3H)-pyrimidinone

2-(4-benzyl-1-piperazinyl)-5-butyl-6-methyl-4(3H)-pyrimidinone

Cat. No.: B6073541
M. Wt: 340.5 g/mol
InChI Key: WCBMRKHOUPHPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzyl-1-piperazinyl)-5-butyl-6-methyl-4(3H)-pyrimidinone, also known as PNU-22394, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of pyrimidinones and has been studied for its various pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-(4-benzyl-1-piperazinyl)-5-butyl-6-methyl-4(3H)-pyrimidinone is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT7 receptor, which is a subtype of the serotonin receptor. By blocking the activity of this receptor, this compound may modulate various physiological processes, including inflammation, pain, and mood.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, this compound has been shown to reduce the activation of microglia, which are immune cells in the central nervous system that play a role in inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-benzyl-1-piperazinyl)-5-butyl-6-methyl-4(3H)-pyrimidinone in lab experiments is its specificity for the 5-HT7 receptor. This allows researchers to study the effects of blocking this receptor without affecting other serotonin receptors. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-(4-benzyl-1-piperazinyl)-5-butyl-6-methyl-4(3H)-pyrimidinone. One area of interest is its potential as a therapeutic agent for various inflammatory and pain-related conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Finally, there is a need for the development of more water-soluble formulations of this compound to facilitate its use in experimental settings.

Synthesis Methods

The synthesis of 2-(4-benzyl-1-piperazinyl)-5-butyl-6-methyl-4(3H)-pyrimidinone involves a multi-step process that begins with the reaction of 4-benzylpiperazine with 2-bromo-5-butyl-6-methylpyrimidine. This reaction results in the formation of 2-(4-benzyl-1-piperazinyl)-5-butyl-6-methylpyrimidine. The next step involves the reaction of this compound with chloroacetyl chloride, which leads to the formation of this compound.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-5-butyl-6-methyl-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and pain-related conditions. Additionally, this compound has been studied for its potential as an antidepressant and anxiolytic agent.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-5-butyl-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-3-4-10-18-16(2)21-20(22-19(18)25)24-13-11-23(12-14-24)15-17-8-6-5-7-9-17/h5-9H,3-4,10-15H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBMRKHOUPHPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C(NC1=O)N2CCN(CC2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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